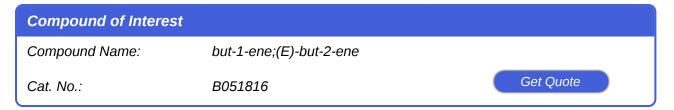


"geometrical isomerism in but-2-ene explained"

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An In-depth Technical Guide to Geometrical Isomerism in But-2-ene

Abstract

Geometrical isomerism, a form of stereoisomerism, is a fundamental concept in organic chemistry with significant implications for molecular properties and reactivity. This guide provides a comprehensive examination of geometrical isomerism as exemplified by but-2-ene. It delves into the structural basis for this phenomenon, the distinct physical and spectroscopic properties of the resulting isomers (cis- and trans-but-2-ene), and the experimental protocols used for their identification and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of stereoisomeric principles.

The Foundation of Geometrical Isomerism in Alkenes

Geometrical isomerism in alkenes arises from the restricted or hindered rotation around the carbon-carbon double bond (C=C).[1][2][3] Unlike a single bond (C-C), which allows for free rotation of the bonded groups, the C=C double bond consists of a strong sigma (σ) bond and a weaker pi (π) bond. The specific, parallel alignment of p-orbitals required to form the π bond "locks" the molecule into a planar configuration.[2] Significant energy, sufficient to break the π bond, is required to force rotation, meaning that under standard conditions, the spatial arrangement of substituents on the double-bonded carbons is fixed.[3]

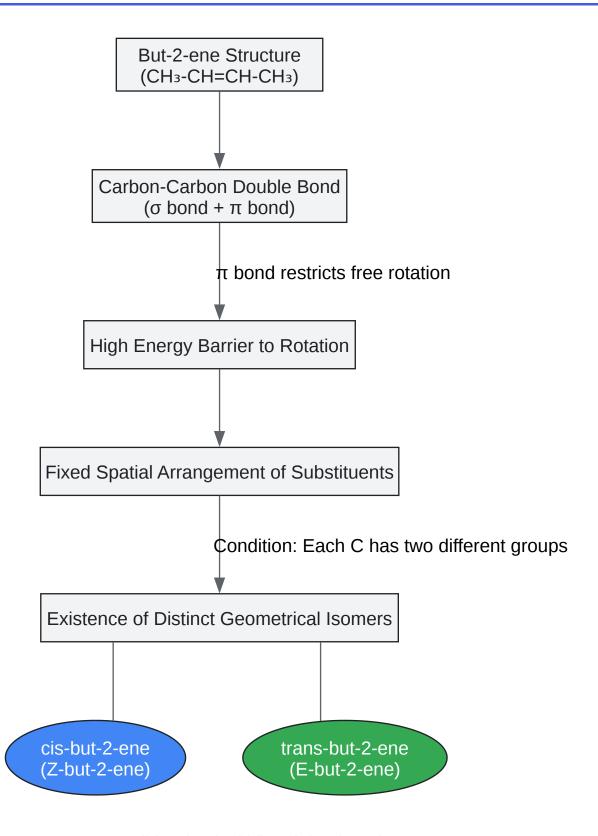






For geometrical isomerism to occur, each carbon atom involved in the double bond must be bonded to two different groups. In the case of but-2-ene (CH₃-CH=CH-CH₃), each of the double-bonded carbons (at C2 and C3) is attached to one hydrogen atom and one methyl group, satisfying this requirement. This leads to two possible, non-interconvertible spatial arrangements, known as geometrical isomers.[4][5]





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